4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one
Descripción
This compound is a benzimidazole-pyrrolidinone hybrid featuring a 3-(2,4-dimethylphenoxy)-2-hydroxypropyl side chain and a 3-fluorophenyl substituent. Its structure combines a benzimidazole core, known for diverse biological activities (e.g., kinase inhibition, antimicrobial effects), with a pyrrolidin-2-one moiety, which enhances conformational rigidity and metabolic stability .
Propiedades
IUPAC Name |
4-[1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O3/c1-18-10-11-26(19(2)12-18)35-17-23(33)16-32-25-9-4-3-8-24(25)30-28(32)20-13-27(34)31(15-20)22-7-5-6-21(29)14-22/h3-12,14,20,23,33H,13,15-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRJIDOIIGDZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)F)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Actividad Biológica
The compound 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, structure, and significant biological activities, particularly focusing on its antimicrobial and anticonvulsant properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 469.6 g/mol. The IUPAC name indicates the presence of a benzimidazole moiety, a pyrrolidinone ring, and various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C29H31N3O3 |
| Molecular Weight | 469.6 g/mol |
| IUPAC Name | 4-[1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-fluorophenyl)pyrrolidin-2-one |
| InChI Key | QBKCTMFCSHUYAE-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Nucleophilic Substitution : Introduction of the phenoxy group through reaction with a halogenated precursor.
- Cyclization : Formation of the benzodiazole ring via intramolecular cyclization.
- Hydroxylation : Addition of the hydroxypropyl group.
- Final Coupling : Coupling with the pyrrolidinone moiety to yield the final product.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various benzimidazole derivatives, including compounds structurally similar to our target compound. For instance, derivatives with specific substituents exhibited notable activity against Gram-positive and Gram-negative bacteria as well as fungi.
- Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as follows:
These findings suggest that modifications in the chemical structure can significantly enhance antimicrobial efficacy.
Anticonvulsant Activity
The anticonvulsant potential of related compounds has been explored extensively. For example, certain derivatives demonstrated superior activity compared to established drugs like phenobarbital:
- Compounds featuring electron-withdrawing groups showed enhanced activity (ED50 = 8.9 mg/kg), indicating that structural modifications can lead to improved pharmacological profiles .
- The presence of a fluorine atom in the phenyl ring has been associated with increased potency against convulsions induced by various agents.
Case Studies
Several studies have focused on the pharmacological evaluation of compounds similar to This compound :
- Study on Anticonvulsant Activity :
- Antimicrobial Evaluation :
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing primarily in substituent positions, electronic properties, and solubility profiles. Key comparisons are outlined below:
Substituent Variations in Phenoxy and Aromatic Groups
Electronic and Steric Effects
- Fluorine Position : The target compound’s 3-fluorophenyl group differs from analogs with fluorine at positions 2 (e.g., ) or 4 (e.g., ). The 3-position may optimize dipole interactions without excessive steric clash compared to 2-fluorobenzyl derivatives.
Solubility and Bioavailability
- The hydroxyl group in the target compound’s propyl chain may enhance aqueous solubility compared to non-hydroxylated analogs (e.g., ), though this is offset by the hydrophobic 2,4-dimethylphenoxy group.
- Salt forms, such as the hydrochloride derivative in , demonstrate how structural modifications (e.g., ionic states) can drastically improve solubility and bioavailability.
Research Implications and Gaps
While direct bioactivity data for the target compound are unavailable, structural comparisons suggest:
- Receptor Binding : The 3-fluorophenyl group may offer superior target specificity over bulkier substituents (e.g., tert-butyl in ).
- Synthetic Complexity : The 2-hydroxypropyl linker may introduce synthetic challenges compared to simpler ethyl or propyl chains (e.g., ).
Further studies are needed to validate these hypotheses, including crystallographic analyses (using tools like SHELXL ) and in vitro assays comparing binding affinities and metabolic profiles.
Q & A
Q. Table 1. Optimization of Alkylation Reaction (Step 2)
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | +25% vs. THF |
| Temperature | 80°C | +15% vs. RT |
| Catalyst | KI (10 mol%) | +30% vs. none |
| Reaction Time | 12 h | Plateau after 8 h |
| Source : |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
